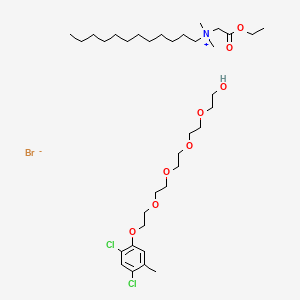
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a complex chemical compound that may have applications in various fields such as chemistry, biology, and industry This compound consists of two main components: a dodecanaminium derivative and a phenoxy-tetraoxatetradecanol derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide typically involves the quaternization of dodecanamine with an ethoxy-oxoethylating agent in the presence of a bromide source. The reaction conditions may include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 50-70°C
- Reaction Time: 12-24 hours
The synthesis of 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves the reaction of 2,4-dichloro-5-methylphenol with a tetraoxatetradecanol derivative under basic conditions. The reaction conditions may include:
- Solvent: Anhydrous toluene or dichloromethane
- Base: Sodium hydroxide or potassium carbonate
- Temperature: 60-80°C
- Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo:
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Hydrolysis: Reaction with water or aqueous base to form phenol and tetraoxatetradecanol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Chloride, iodide, hydroxide
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted ammonium salts or phenol derivatives
Wissenschaftliche Forschungsanwendungen
1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide, mixt. with 14-(2,4-dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use as a surfactant or antimicrobial agent.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in formulations for personal care products, detergents, or coatings.
Wirkmechanismus
The mechanism of action of this compound may involve interactions with cellular membranes, proteins, or nucleic acids. The dodecanaminium derivative may act as a surfactant, disrupting cell membranes, while the phenoxy-tetraoxatetradecanol derivative may interact with specific molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecanaminium, N,N-dimethyl-, bromide: A simpler quaternary ammonium compound with similar surfactant properties.
2,4-Dichlorophenoxyacetic acid: A phenoxy derivative with herbicidal properties.
Polyethylene glycol derivatives: Compounds with similar tetraoxatetradecanol structures used in various applications.
Uniqueness
The combination of the dodecanaminium and phenoxy-tetraoxatetradecanol derivatives in this compound may result in unique properties, such as enhanced surfactant activity, antimicrobial effects, or specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
86550-90-5 |
|---|---|
Molekularformel |
C35H64BrCl2NO8 |
Molekulargewicht |
777.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2,4-dichloro-5-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol;dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C18H38NO2.C17H26Cl2O6.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;1-14-12-17(16(19)13-15(14)18)25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-20;/h5-17H2,1-4H3;12-13,20H,2-11H2,1H3;1H/q+1;;/p-1 |
InChI-Schlüssel |
OFIZPRQPPDYMOL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.CC1=CC(=C(C=C1Cl)Cl)OCCOCCOCCOCCOCCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


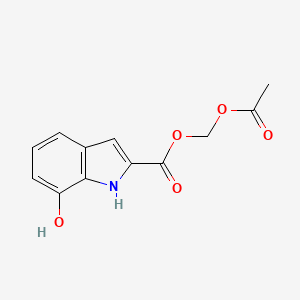
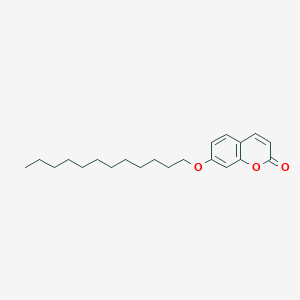

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
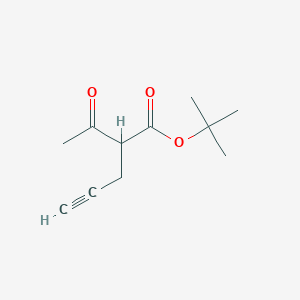
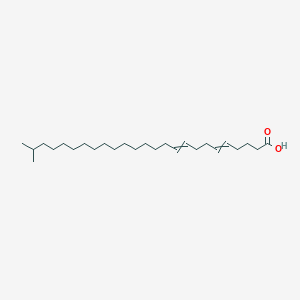
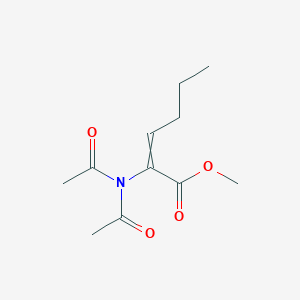
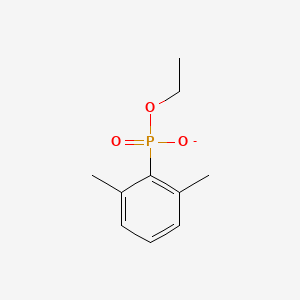
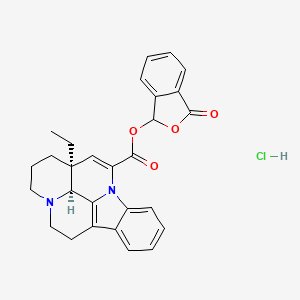
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
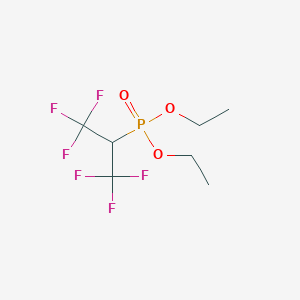

![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
